tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride
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Overview
Description
Tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride is a chemical compound that features a tert-butyl ester group, an amino group, and a sulfanyl group
Mechanism of Action
Target of Action
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group is known to elicit a unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations .
Biochemical Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .
Biochemical Analysis
Biochemical Properties
They can be used in reactions with alcohols and amines to afford the corresponding esters and amides .
Molecular Mechanism
Tert-butyl esters are known to generate acid chloride intermediates in situ, which can then be used in reactions with a variety of alcohols and amines .
Metabolic Pathways
Tert-butyl groups have been noted for their relevance in biosynthetic and biodegradation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group, which is more efficient and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production methods for tert-butyl esters often involve the use of boron trifluoride diethyl etherate as a catalyst. This method is advantageous due to its high yield and tolerance to various amino acid side chains and substituents .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The tert-butyl ester group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, hydrogen gas for reduction, and strong acids or bases for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl chloride
- tert-Butyl bromide
- tert-Butyl iodide
Uniqueness
Tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride is unique due to the presence of both an amino group and a sulfanyl group, which provide additional functionalization options compared to other tert-butyl compounds. This makes it a versatile building block in synthetic chemistry and a valuable tool in biological research .
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-7(2,3)10-6(9)5(8)4-11;/h5,11H,4,8H2,1-3H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMMMSJSZOFSKY-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CS)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CS)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139446-06-3 |
Source
|
Record name | tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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